molecular formula C7H9BrCl2N2 B1445631 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride CAS No. 1956382-38-9

3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride

Cat. No.: B1445631
CAS No.: 1956382-38-9
M. Wt: 271.97 g/mol
InChI Key: YMFUAYBGAJPVIS-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine dihydrochloride is a chemical compound with the molecular formula C7H9BrCl2N2. It is a brominated derivative of pyrrolopyridine, a heterocyclic compound containing both nitrogen and bromine atoms. This compound is often used in various chemical reactions and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine dihydrochloride typically involves the bromination of 6,7-dihydro-5H-pyrrolo[3,4-B]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 6,7-dihydro-5H-pyrrolo[3,4-B]pyridine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of various substituted pyrrolopyridine derivatives.

    Oxidation Reactions: Formation of pyridine derivatives.

    Reduction Reactions: Formation of 6,7-dihydro-5H-pyrrolo[3,4-B]pyridine.

Scientific Research Applications

3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine dihydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: Potential use in the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the pyrrolopyridine core can engage in π-π stacking interactions and hydrogen bonding, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine dihydrochloride
  • 3-Iodo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine dihydrochloride
  • 6,7-Dihydro-5H-pyrrolo[3,4-B]pyridine dihydrochloride

Uniqueness

3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine dihydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2.2ClH/c8-6-1-5-2-9-4-7(5)10-3-6;;/h1,3,9H,2,4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFUAYBGAJPVIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=CC(=C2)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
Reactant of Route 2
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
Reactant of Route 4
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
Reactant of Route 5
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
Reactant of Route 6
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride

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